molecular formula C9H6Cl2S B2547258 3-Chloro-2-(chloromethyl)benzo[b]thiophene CAS No. 620116-39-4

3-Chloro-2-(chloromethyl)benzo[b]thiophene

Cat. No.: B2547258
CAS No.: 620116-39-4
M. Wt: 217.11
InChI Key: ARJXIOJZPWAPOY-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)benzo[b]thiophene is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure. This compound is part of the benzo[b]thiophene family, which is known for its diverse chemical properties and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(chloromethyl)benzo[b]thiophene typically involves the chlorination of benzo[b]thiophene derivatives. One common method includes the reaction of benzo[b]thiophene with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained to avoid over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(chloromethyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products include thiophene derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Sulfoxides and sulfones are the major products.

    Reduction: Thiols and thioethers are formed.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-benzo[b]thiophene-2-carboxylic acid
  • 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
  • 2-Chloro-3-methylbenzo[b]thiophene

Uniqueness

3-Chloro-2-(chloromethyl)benzo[b]thiophene is unique due to its dual chlorine substitution, which imparts distinct reactivity and allows for diverse chemical modifications. This makes it a versatile intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

3-chloro-2-(chloromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2S/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJXIOJZPWAPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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